REACTION_SMILES
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[Cl:6][c:7]1[cH:8][cH:9][c:10]([C:11](=[O:12])[c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[cH:19][cH:20]1.[K+:1].[NH4+:26].[O-:2][N+:3]([O-:4])=[O:5].[OH-:27].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[O-:2][N+:3](=[O:5])[c:20]1[c:7]([Cl:6])[cH:8][cH:9][c:10]([C:11](=[O:12])[c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccncc1)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(c1ccncc1)c1ccc(Cl)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |